7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid
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Overview
Description
Synthesis Analysis
- Synthesis Method : The synthesis of related fluorophenyl compounds often involves substitution and hydrolysis processes. A study by Zhang et al. (2019) on a similar compound, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, demonstrated a two-step synthesis involving these methods (Zhang et al., 2019).
Molecular Structure Analysis
- Molecular Geometry : Detailed structural analysis using spectroscopic techniques such as NMR and X-ray diffraction is common for similar compounds. For instance, research on 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one showed insights into molecular geometry using these methods (Satheeshkumar et al., 2017).
Chemical Reactions and Properties
- Chemical Reactivity : The reactivity of fluorophenyl compounds can be studied through methods like quantum chemical studies. Satheeshkumar et al. (2017) analyzed the chemical reactivity of a similar compound using B3LYP method with 6-311G basis set (Satheeshkumar et al., 2017).
Scientific Research Applications
Synthesis in Drug Development
7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid and its derivatives are key intermediates in synthesizing biologically active compounds, particularly in anticancer drug development. For example, Zhang et al. (2019) describe the synthesis of a compound structurally related to 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, emphasizing its role in anticancer drug synthesis (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Potential as Immunomodulatory Agents
Compounds related to 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid are studied for their immunosuppressive properties. Chujo et al. (2001) developed novel synthetic routes for a compound that could act as a potent immunosuppressant, indicating potential applications in immune-related therapies (Chujo, Masuda, Fujino, Kato, Ogasa, Mohri, & Kasai, 2001).
Antibacterial and Antitumor Applications
Fluorine-containing derivatives, including those structurally similar to 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, are being researched for their antibacterial and antitumor properties. For instance, Holla, Bhat, and Shetty (2003) explored the synthesis of new molecules with antibacterial activities, highlighting the significance of such compounds in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).
Magnetic and Fluorescent Properties for Scientific Studies
Compounds similar to 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid show promise in studies involving magnetic susceptibility and fluorescence. Constantinides, Koutentis, and Rawson (2012) examined the magnetic properties of related compounds, revealing their potential in advanced material sciences (Constantinides, Koutentis, & Rawson, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-(4-fluorophenyl)-4,7-dioxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO4/c14-10-3-1-9(2-4-10)12(16)7-5-11(15)6-8-13(17)18/h1-4H,5-8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZDIGSNWYUHIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365808 |
Source
|
Record name | 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid | |
CAS RN |
1566-06-9 |
Source
|
Record name | 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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